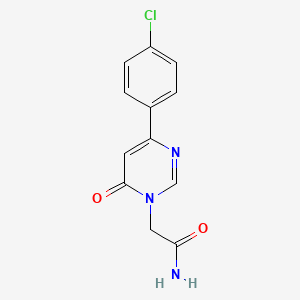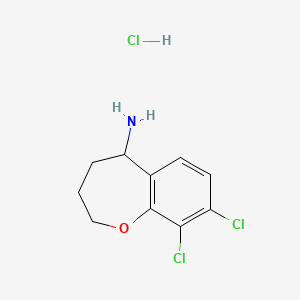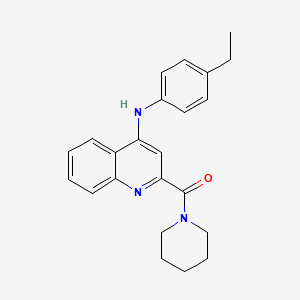
(7-Phenyl-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Phenyl-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone, also known as PTQ, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that belongs to the class of thiazepine derivatives and has been studied for its potential applications in various fields.
科学的研究の応用
Anticancer Potential
Research has highlighted the synthesis and evaluation of derivatives with structures related to (7-Phenyl-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone for their anticancer properties. A study by Othman et al. (2019) demonstrated the anticancer activity of thiophene-quinoline derivatives against multiple human cancer cell lines, including liver, colon, cervical, and breast cancer cells. These compounds showed promising cytotoxic effects, particularly against cervical and breast cancer cells, suggesting their potential as anticancer agents. Further, structure-activity relationship (SAR) studies indicated that phenyl derivatives exhibit greater potency compared to their isoxazole and triazole counterparts (Othman, Selim, El-Sayed, Tantawy, Amen, Shimizu, Okauchi, & Kitamura, 2019).
Spectroscopic Properties and Theoretical Studies
Al-Ansari (2016) conducted experimental and theoretical studies on the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research explored how structural and environmental factors affect the electronic absorption, excitation, and fluorescence properties of these compounds. Theoretical calculations helped understand the role of intramolecular hydrogen bonding and methyl/alkyl substitution in stabilizing certain conformers and affecting electronic properties (Al-Ansari, 2016).
Conducting Polymers
Turac et al. (2011) investigated the synthesis and characterization of conducting copolymers derived from quinoxaline derivatives, showcasing their potential in electronic applications. These copolymers were synthesized through electrochemical polymerization and characterized using various analytical techniques, demonstrating their conductivity and potential for use in electronic devices (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).
Drug Discovery and Molecular Docking
Another avenue of research involving this compound derivatives is in drug discovery, where their interaction with biological targets is explored through molecular docking studies. For example, Shahana and Yardily (2020) synthesized and characterized novel compounds and performed docking studies to assess their antibacterial activity. These studies provide insights into the molecular interactions that underlie the biological activities of these compounds, offering pathways for the development of new therapeutic agents (Shahana & Yardily, 2020).
特性
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(16-6-7-17-18(14-16)22-10-9-21-17)23-11-8-19(25-13-12-23)15-4-2-1-3-5-15/h1-7,9-10,14,19H,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJDKXLYNSCYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-7-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2733498.png)
![2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2733500.png)
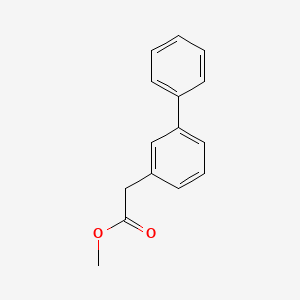
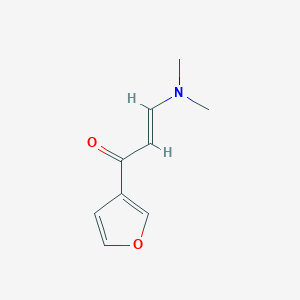
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2733504.png)

![N-cyclohexyl-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2733508.png)

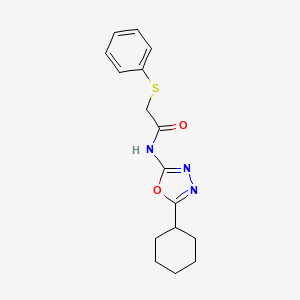
![tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2733515.png)

